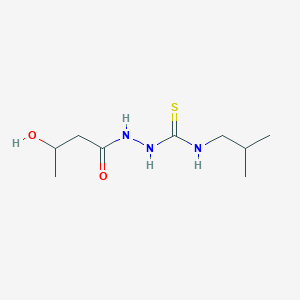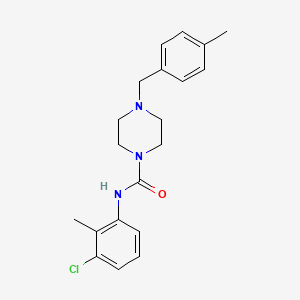![molecular formula C15H19N5 B4120646 N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine](/img/structure/B4120646.png)
N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine
説明
N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine, also known as TMC207, is a novel drug candidate that has been developed for the treatment of tuberculosis. It belongs to a class of compounds called diarylquinolines and has shown promising results in preclinical and clinical studies.
作用機序
N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine targets the ATP synthase enzyme of Mycobacterium tuberculosis, which is responsible for the production of ATP, the energy source for the bacteria. N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine binds to a specific subunit of the ATP synthase enzyme, blocking its activity and preventing the bacteria from producing ATP. This leads to a depletion of energy and eventual death of the bacteria.
Biochemical and Physiological Effects:
N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine has been shown to have low toxicity and good pharmacokinetic properties in preclinical and clinical studies. It is well-tolerated by patients and has a favorable safety profile. N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine has also been shown to penetrate well into tissues and organs, including the lungs, where tuberculosis infection is most commonly found.
実験室実験の利点と制限
N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine has several advantages for use in lab experiments. It has potent activity against Mycobacterium tuberculosis, making it a useful tool for studying the biology of the bacteria and developing new treatments for tuberculosis. N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine is also well-tolerated by animals and has a favorable safety profile, making it suitable for use in preclinical studies. However, the complex synthesis of N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine and its high cost may limit its use in some lab experiments.
将来の方向性
There are several future directions for research on N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce its cost. Another area of focus is the study of N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine in combination with other anti-tuberculosis drugs to identify optimal treatment regimens. Additionally, the use of N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine in the treatment of other bacterial infections is an area of active research. Finally, the study of the mechanism of action of N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine and its interaction with the ATP synthase enzyme may lead to the development of new drugs that target this enzyme.
科学的研究の応用
N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine has been extensively studied for its potential use in the treatment of tuberculosis. It has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampicin.
特性
IUPAC Name |
N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11-12-4-2-3-5-13(12)20-14(19-11)6-7-17-15-10-16-8-9-18-15/h8-10H,2-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHWBSIOKDFXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CCNC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4120567.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-ethoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4120580.png)
![6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B4120583.png)


![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4120601.png)
![methyl 4,5-dimethoxy-2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4120610.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120611.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4120618.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-sec-butylphenyl)propyl]thiourea](/img/structure/B4120637.png)
![7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine](/img/structure/B4120644.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide](/img/structure/B4120655.png)
![ethyl 4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4120658.png)
